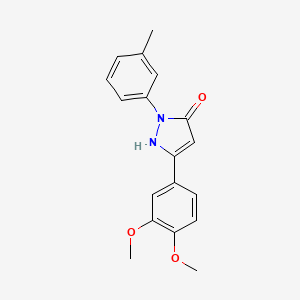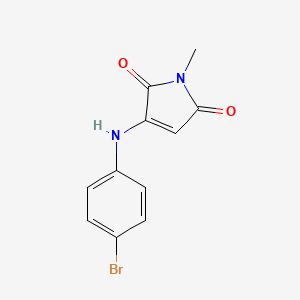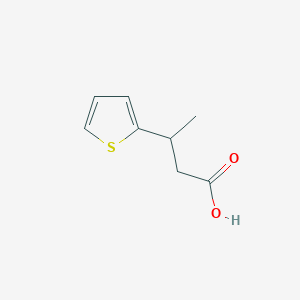
3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)pyrazol-5-ol is a synthetic organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)pyrazol-5-ol typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions may include:
Reagents: Hydrazine hydrate, 3,4-dimethoxybenzaldehyde, 3-methylbenzaldehyde.
Solvents: Ethanol, methanol, or other suitable organic solvents.
Catalysts: Acidic or basic catalysts to facilitate the cyclization process.
Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-100°C) to ensure complete cyclization.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized products.
Reduction: Reduction of nitro groups (if present) to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Halogens, alkylating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for therapeutic applications.
Industry: Use as an intermediate in the production of dyes, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)pyrazol-5-ol would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Receptor Interaction: Modulation of receptor activity in biological systems.
Pathway Modulation: Influence on signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-5-ol: Lacks the methyl group on the phenyl ring.
3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)pyrazol-5-ol: Methyl group positioned differently on the phenyl ring.
3-(3,4-Dimethoxyphenyl)-1-(3-chlorophenyl)pyrazol-5-ol: Chlorine substituent instead of methyl.
Uniqueness
The unique combination of methoxy and methyl substituents in 3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)pyrazol-5-ol may confer distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C18H18N2O3 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-(3-methylphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H18N2O3/c1-12-5-4-6-14(9-12)20-18(21)11-15(19-20)13-7-8-16(22-2)17(10-13)23-3/h4-11,19H,1-3H3 |
InChI Key |
SNABOLIQDZIZRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C=C(N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chloro-3-methylphenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide](/img/structure/B12216183.png)

![1-(1-propyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12216193.png)
![2-[3-(2-Phenylethylamino)pyrazol-1-yl]ethanol;hydrochloride](/img/structure/B12216194.png)

![N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12216208.png)
![(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B12216210.png)
![Cyclopropanemethanamine, 2-[4-(difluoromethoxy)phenyl]-](/img/structure/B12216213.png)
![(4-bromophenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylethyl)carboxamide](/img/structure/B12216214.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12216224.png)
![2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B12216232.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12216239.png)

![2-[(Dimethylamino)methylidene]-5-methylcyclohexane-1,3-dione](/img/structure/B12216244.png)
